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molecular formula C11H13NO3 B1356034 ethyl 2-(N-phenylformamido)acetate

ethyl 2-(N-phenylformamido)acetate

Cat. No. B1356034
M. Wt: 207.23 g/mol
InChI Key: DKQPASMMIHXYBL-UHFFFAOYSA-N
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Patent
US05329012

Procedure details

N-Phenylglycine ethyl ester (100 g; 0-56 mol) was added in small portions to acetic formic anhydride (100 g; 1.14 mol) with vigorous stirring. The mixture was allowed to stir overnight, then it was poured into water, and extracted with ether. The ether solution was washed with sodium bicarbonate solution and then with water. The ether was evaporated in vacuo to give an oil which was distilled to give N-phenyl-N-formylglycine ethyl ester (81 g; 70%) having a bp 115°-117° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[CH:14](OC(=O)C)=[O:15]>O>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][N:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH:14]=[O:15])[CH3:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(CNC1=CC=CC=C1)=O
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution was washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The ether was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CN(C=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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